Introduction: The Strategic Importance of the Piperazinyl-Pyrazine Scaffold
Introduction: The Strategic Importance of the Piperazinyl-Pyrazine Scaffold
An In-depth Technical Guide to 2-Chloro-5-(1-piperazinyl)pyrazine
In the landscape of modern medicinal chemistry, the piperazine ring is a privileged scaffold. Its unique physicochemical properties—possessing two nitrogen atoms that offer structural rigidity, hydrogen bond donors/acceptors, and a large polar surface area—frequently confer favorable pharmacokinetic profiles, including enhanced aqueous solubility and oral bioavailability.[1] When fused with a pyrazine moiety, an electron-deficient aromatic system, the resulting structure becomes a versatile building block for synthesizing a diverse array of pharmacologically active agents.[2][3]
2-Chloro-5-(1-piperazinyl)pyrazine (CAS 84445-51-2) is a prime exemplar of this molecular architecture. It serves as a crucial intermediate in the synthesis of high-value pharmaceutical compounds, particularly in the development of antipsychotics, antidepressants, and selective kinase inhibitors for oncology.[4] The presence of a reactive chlorine atom allows for facile derivatization via nucleophilic aromatic substitution, while the piperazine moiety provides a key interaction point for binding to biological targets, often within the central nervous system.[2][4]
This guide provides a comprehensive technical overview of 2-Chloro-5-(1-piperazinyl)pyrazine, detailing its chemical properties, a robust synthesis protocol with mechanistic insights, its reactivity profile, and critical safety considerations for laboratory professionals.
Physicochemical and Structural Properties
The fundamental properties of a chemical entity dictate its behavior in both reactive and biological systems. The data for 2-Chloro-5-(1-piperazinyl)pyrazine are summarized below.
Table 1: Core Properties of 2-Chloro-5-(1-piperazinyl)pyrazine
| Property | Value | Source |
| CAS Number | 84445-51-2 | [4][5] |
| Molecular Formula | C₈H₁₁ClN₄ | [4] |
| Molecular Weight | 198.65 g/mol | [4] |
| Appearance | White crystal or crystalline powder | [6] |
| Storage Temperature | 2-8°C | [4][7] |
| MDL Number | MFCD05182228 | [4] |
Structural Representation
The structure combines an electron-deficient pyrazine ring with a nucleophilic piperazine substituent. The chlorine atom is positioned for displacement reactions, which is key to its utility as a synthetic intermediate.
Caption: Chemical structure of 2-Chloro-5-(1-piperazinyl)pyrazine.
Synthesis and Reactivity Profile
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2-Chloro-5-(1-piperazinyl)pyrazine hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the ring susceptible to attack by nucleophiles. The reaction is further facilitated by the chlorine atom, which acts as a good leaving group.
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Addition: The nucleophile (piperazine) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrazine ring, particularly onto the nitrogen atoms, which stabilizes the intermediate.
-
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored.
The presence of aza nitrogens in the ring significantly enhances the reactivity towards nucleophilic substitution compared to a simple chlorobenzene.[8]
Synthetic Workflow Diagram
Caption: General experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis from 2,5-Dichloropyrazine
This protocol describes a representative lab-scale synthesis. It is designed to be self-validating by providing clear steps and rationales.
Materials:
-
2,5-Dichloropyrazine
-
Piperazine (anhydrous)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,5-dichloropyrazine (1.0 eq).
-
Solvent and Reagent Addition: Under a nitrogen atmosphere, dissolve the starting material in anhydrous DMSO. Add anhydrous piperazine (2.5-3.0 eq).
-
Causality: Using an excess of piperazine favors the desired monosubstituted product over the disubstituted byproduct. DMSO is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
-
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the 2,5-dichloropyrazine spot is no longer visible.
-
Work-up: a. Allow the mixture to cool to room temperature. b. Pour the reaction mixture into a beaker containing a large volume of cold deionized water. This will precipitate the product. c. Transfer the aqueous suspension to a separatory funnel and extract three times with ethyl acetate.
-
Causality: The product is significantly more soluble in ethyl acetate than in water, while the excess piperazine and its hydrochloride salt remain in the aqueous phase.
-
-
Purification: a. Combine the organic extracts and wash twice with brine to remove residual DMSO and water. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. c. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Development
The 2-chloro-5-(1-piperazinyl)pyrazine moiety is a valuable pharmacophore and a versatile intermediate for creating libraries of bioactive molecules. Its structure allows for easy modification to optimize interactions with biological targets.[4]
-
Central Nervous System (CNS) Agents: The piperazine group is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[2] It is known to interact with various receptors in the brain, such as serotonin and dopamine receptors.[9][10] This makes the title compound a key starting material for novel therapeutics targeting neurological disorders.[7]
-
Kinase Inhibitors: In oncology, many small-molecule kinase inhibitors incorporate the piperazine scaffold. The nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases. The pyrazine ring can be further functionalized to enhance selectivity and potency. Therefore, 2-chloro-5-(1-piperazinyl)pyrazine is used in the synthesis of potential cancer therapeutics.[4]
-
Antiviral and Antimicrobial Agents: The heterocyclic nature of the pyrazine and piperazine rings has been explored in the development of agents against infectious diseases.[3][7] The structure serves as a template for designing molecules that can interfere with viral or bacterial replication pathways.
Safety and Handling
As with any active chemical reagent, proper handling of 2-Chloro-5-(1-piperazinyl)pyrazine is paramount to ensure laboratory safety.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[9] Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.[12]
-
A laboratory coat.
-
-
Handling Precautions: Avoid breathing dust, fumes, or vapors.[11] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9][11] Recommended storage is at 2-8°C.[4]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[11]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
References
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Chemsrc. Pyrazine,2-chloro-6-(1-piperazinyl)- | CAS#:64022-27-1. [Link]
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PubChem. 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992. [Link]
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MySkinRecipes. 2-Chloro-5-(1-piperazinyl)pyrazine. [Link]
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MySkinRecipes. 2-Chloro-3-(piperazin-1-yl)pyrazine. [Link]
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CAS Common Chemistry. 2-Chloro-6-(1-piperazinyl)pyrazine. [Link]
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ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
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ResearchGate. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]
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PubMed. The medicinal chemistry of piperazines: A review. [Link]
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ChemBK. Pyrazine,2-chloro-5-hydrazinyl- Introduction. [Link]
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PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
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SIDIEN. 2-Chloro-5-(1-piperazinyl)pyrazine. [Link]
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MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]
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